Cap-dependent endonuclease-IN-9

Catalog No.
S12892786
CAS No.
M.F
C29H26F2N4O7S
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cap-dependent endonuclease-IN-9

Product Name

Cap-dependent endonuclease-IN-9

IUPAC Name

[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate

Molecular Formula

C29H26F2N4O7S

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1

InChI Key

JDOKXEGWAZOMOS-SNNZXTPGSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Cap-dependent endonuclease-IN-9 is a synthetic compound designed to inhibit the cap-dependent endonuclease activity of viral RNA polymerases, particularly those associated with influenza viruses. This enzyme plays a crucial role in the viral replication cycle by facilitating the "cap-snatching" mechanism, which involves cleaving host mRNA to produce capped RNA primers necessary for synthesizing viral mRNA. Cap-dependent endonuclease-IN-9 is part of a broader category of antiviral agents targeting this mechanism, which is vital for the survival and propagation of various RNA viruses.

: Utilization of methods such as nucleophilic substitution, cyclization, and functional group modifications to construct the desired molecular framework.
  • Purification: Techniques like chromatography are employed to isolate and purify the final product from reaction mixtures.
  • Characterization: The synthesized compound is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.
  • These synthesis methods are crucial for producing compounds with high yield and purity for further biological testing.

    The biological activity of cap-dependent endonuclease-IN-9 has been evaluated in various studies focusing on its antiviral efficacy against influenza viruses. The compound exhibits potent inhibitory effects on the cap-dependent endonuclease activity, leading to reduced viral replication in cell culture models. For example, similar compounds have shown significant reductions in viral titers when tested against strains such as H7N9 and other influenza variants, underscoring their potential as therapeutic agents . The mechanism by which these compounds exert their effects typically involves disruption of the cap-snatching process essential for viral mRNA synthesis.

    Cap-dependent endonuclease-IN-9 has significant potential applications in antiviral therapy, particularly for treating infections caused by influenza viruses and potentially other RNA viruses that utilize similar replication mechanisms. Its ability to inhibit viral replication makes it a candidate for development into a therapeutic agent that could complement existing antiviral strategies, especially in light of emerging viral strains that exhibit resistance to current treatments .

    Interaction studies involving cap-dependent endonuclease-IN-9 typically focus on its binding affinity and mode of action at the molecular level. These studies often employ techniques like:

    • Molecular Docking: To predict how well the compound binds to the active site of the cap-dependent endonuclease.
    • Biochemical Assays: To measure the inhibition of enzymatic activity in vitro.
    • Mutagenesis Studies: To identify critical amino acids within the enzyme that interact with the compound.

    Through these studies, researchers can elucidate how structural features of cap-dependent endonuclease-IN-9 contribute to its inhibitory effects and identify potential pathways for enhancing its efficacy .

    Several compounds exhibit similar mechanisms of action as cap-dependent endonuclease-IN-9. Below is a comparison highlighting their unique characteristics:

    Compound NameMechanism of ActionIC50 (μM)Unique Features
    Baloxavir AcidInhibits cap-dependent endonuclease7.45First-in-class inhibitor; effective against multiple influenza strains
    FavipiravirInhibits RNA polymerase10-30Broad-spectrum antiviral; also affects other RNA viruses
    RibavirinInhibits RNA synthesis100Used primarily for hepatitis C; less effective against influenza
    Compound I-4Stronger inhibitor than Baloxavir3.29Contains electron-withdrawing groups enhancing binding affinity

    Cap-dependent endonuclease-IN-9 stands out due to its specific design targeting viral polymerases while maintaining a favorable safety profile compared to other antiviral agents.

    Synthetic Pathways from Patent CN112521386A

    Cap-dependent endonuclease-IN-9 represents a significant advancement in polycyclic pyridone chemistry, specifically designed as an influenza virus ribonucleic acid polymerase inhibitor targeting cap-dependent endonuclease activity [7]. The synthetic methodology outlined in Patent CN112521386A establishes a comprehensive framework for the preparation of this novel antiviral compound through a series of carefully orchestrated chemical transformations [7].

    A critical cyclization step involves the treatment of secondary vinylogous amide intermediates with dimethyl oxalate in the presence of lithium hydride, followed by heating at 40°C for 14 hours [19]. This transformation establishes the pyridone bis-ester framework that serves as the foundation for subsequent structural modifications [19]. The regioselective hydrolysis of the pyridone bis-ester is accomplished using lithium hydroxide at -5°C, achieving 90% selectivity at the C-5 position to yield the desired pyridone-carboxylic acid intermediate [19].

    The patent describes multiple synthetic variants, including temperature-controlled protocols that employ lithium methoxide in methanol under inert atmosphere conditions [19]. Alternative approaches utilize magnesium bromide-promoted intramolecular cyclization, which provides enhanced regioselectivity for the formation of mixed pyridone bis-esters [19]. These methodologies demonstrate the versatility of the synthetic platform while maintaining consistent yields ranging from 36% to 61% overall for the multi-step sequences [19].

    Table 1: Synthetic Methodology Comparison for Cap-dependent Endonuclease-IN-9 Precursors

    MethodBase/CatalystTemperatureRegioselectivityOverall Yield
    Standard ProtocolLithium HydrideBelow 25°C90% at C-536%
    Modified Temperature-ControlledLithium Methoxide46°C90% at C-561%
    Magnesium Bromide-PromotedMgBr₂/DIPEA-5°C55% desired product38%

    The structural framework of Cap-dependent endonuclease-IN-9 incorporates specific substituent patterns that are essential for biological activity [7]. The compound features a polycyclic architecture containing nitrogen heterocycles arranged in a configuration that enables effective binding to the target endonuclease active site [7]. Patent CN112521386A specifically identifies compound VI-1 as a representative example of this structural class, demonstrating potent inhibitory effects on influenza virus ribonucleic acid polymerase activity [8].

    Key Intermediate Compounds in the Manufacturing Process

    The manufacturing process for Cap-dependent endonuclease-IN-9 relies on several critical intermediate compounds that serve as building blocks for the final therapeutic agent [7]. The synthesis proceeds through a carefully designed sequence of transformations, each introducing specific structural elements necessary for biological activity [17].

    The primary intermediate is the 3-hydroxy-3,4-dihydropyrido[2,1-c] [1] [4]oxazine-1,8-dione scaffold, which undergoes aldehyde-lactol tautomerism to exist in equilibrium between acyclic aldoacid and cyclic lactol forms [17]. Nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ demonstrates the predominant existence of the lactol form, characterized by distinctive downfield signals of the hydroxyl group at δ 8.13-8.72 parts per million [17].

    Secondary intermediates include substituted vinylogous amides generated through the condensation of aminoacetaldehyde dimethyl acetal with appropriately functionalized precursors [17]. These intermediates exhibit characteristic spectral features including ABX systems for the morpholinone moiety and specific chemical shift patterns that facilitate structural confirmation [17].

    The synthesis incorporates 2,2-dimethoxyethylamine as a key nucleophilic component, which participates in ring-opening transformations of the oxazine framework [17]. This transformation proceeds through a mechanistically well-defined pathway that preserves the stereochemical integrity of chiral centers while introducing the necessary nitrogen functionality [17].

    Table 2: Key Intermediate Compounds and Their Spectroscopic Characteristics

    IntermediateChemical Shift (δ, ppm)Functional GroupReaction Condition
    3-Hydroxy-3,4-dihydropyrido[2,1-c] [1] [4]oxazine-1,8-dione8.13-8.72Hydroxyl (OH)DMSO-d₆
    Vinylogous Amide7.2-7.8ABX SystemRoom Temperature
    Dimethyl Acetal3.3-3.7Methoxy GroupsAqueous HCl
    Pyridone Bis-ester1.2-1.4Ethyl Ester-5°C

    Advanced intermediate compounds include the dibenzocycloheptane-substituted derivatives that demonstrate enhanced endonuclease binding affinity [3]. These structures incorporate bulky hydrophobic substituents that optimize interactions with the target protein binding pocket [3]. The synthesis of these intermediates requires careful control of reaction conditions to prevent unwanted side reactions and maintain high purity levels [3].

    The manufacturing process also involves the preparation of spirocyclic intermediates that contribute to the three-dimensional architecture of the final compound [7]. These structures are generated through intramolecular cyclization reactions that proceed under mild conditions to preserve the integrity of sensitive functional groups [7]. The spirocyclic framework provides conformational rigidity that is essential for maintaining the bioactive conformation [7].

    Purification of intermediate compounds employs column chromatography and recrystallization techniques to achieve pharmaceutical-grade purity [19]. The process includes in-process controls that monitor the formation of desired products while minimizing the accumulation of impurities [19]. Quality control measures ensure that each intermediate meets specified purity criteria before proceeding to subsequent synthetic steps [19].

    Crystallographic Characterization of the Active Conformation

    The crystallographic analysis of Cap-dependent endonuclease-IN-9 and related compounds provides essential insights into the three-dimensional structure and binding interactions responsible for biological activity [31]. Crystal structure determinations reveal the precise atomic arrangements that enable effective inhibition of cap-dependent endonuclease activity [31].

    X-ray crystallographic studies of the cap-dependent endonuclease target protein in complex with inhibitors demonstrate the critical role of metal coordination in the binding mechanism [31]. The endonuclease active site contains two manganese ions that are coordinated by histidine, glutamate, and aspartate residues, creating an octahedral coordination geometry [31]. Inhibitor binding involves direct interaction with these metal centers through appropriately positioned donor atoms [31].

    The crystal structure of baloxavir acid, a structurally related cap-dependent endonuclease inhibitor, provides a valuable reference for understanding the binding mode of Cap-dependent endonuclease-IN-9 [31]. The structure reveals that effective inhibitors adopt a U-shaped conformation that allows simultaneous coordination to both metal ions in the active site [31]. This binding mode positions the inhibitor to effectively block substrate access while maintaining high-affinity interactions [31].

    Table 3: Crystallographic Parameters for Cap-dependent Endonuclease Complexes

    StructureSpace GroupUnit Cell Parameters (Å)Resolution (Å)Metal Coordination
    PA Endonuclease-BaloxavirP4₁2₁2a=89.718, c=133.7632.1Octahedral Mn²⁺
    Apo PA EndonucleaseP4₁2₁2a=89.8, c=134.21.8Octahedral Mn²⁺
    Drug-Resistant MutantP4₁2₁2a=90.1, c=133.92.3Distorted Octahedral

    Structural analysis reveals that the polycyclic framework of Cap-dependent endonuclease-IN-9 adopts a rigid conformation that minimizes entropic penalties upon binding [32]. The crystal structures demonstrate that the compound maintains its bioactive conformation in the solid state, with minimal conformational flexibility that could compromise binding affinity [32]. This structural rigidity is achieved through intramolecular hydrogen bonding and π-π stacking interactions within the polycyclic system [32].

    The crystallographic data indicates that Cap-dependent endonuclease-IN-9 exhibits polymorphic behavior, with multiple crystal forms identified depending on crystallization conditions [32]. Form I crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 7.1159 Å, b = 20.1967 Å, c = 9.4878 Å, and β = 109.033° [32]. Form II adopts the same space group but with different unit cell dimensions: a = 7.1002 Å, b = 39.310 Å, c = 9.7808 Å, and β = 110.966° [32].

    The molecular packing arrangements in these polymorphic forms reveal distinct hydrogen bonding networks that influence solubility and dissolution behavior [32]. Form I exhibits a rectangular three-dimensional energy framework, while Form II displays a two-dimensional network structure [32]. These differences in crystal packing directly correlate with observed variations in pharmaceutical properties, with Form II demonstrating enhanced dissolution rates due to increased surface area exposure of hydrogen bond acceptors [32].

    Electron density maps derived from high-resolution crystallographic data provide detailed information about the precise positioning of functional groups within the active site [33]. The maps reveal that critical hydrogen bonding interactions occur between the compound and key residues including lysine, arginine, and tyrosine [33]. These interactions contribute significantly to binding affinity and selectivity for the target endonuclease [33].

    The crystallographic analysis also elucidates the mechanism of drug resistance observed with certain mutations in the target protein [33]. Structural comparisons between wild-type and mutant endonuclease complexes demonstrate that resistance mutations alter the geometry of the active site, reducing the binding affinity of inhibitors [33]. The I38T mutation in the α3-helix region causes subtle but significant changes in the protein conformation that diminish inhibitor binding while preserving enzymatic activity [33].

    Cap-Dependent Endonuclease Inhibition Mechanism

    Cap-dependent endonuclease-IN-9 represents a potent inhibitor specifically designed to target the cap-dependent endonuclease activity of influenza virus RNA polymerase [2]. This compound exhibits a strong inhibitory effect on the RNA polymerase activity of influenza A virus, functioning through a sophisticated mechanism that disrupts the essential cap-snatching process required for viral replication [3] [4].

    The fundamental mechanism of Cap-dependent endonuclease-IN-9 involves the selective inhibition of the endonuclease domain located within the N-terminal region of the polymerase acidic subunit [5] [6]. This 209-amino acid domain contains the catalytic active site comprising a histidine residue and a cluster of three acidic residues that coordinate two manganese ions in a configuration characteristic of two-metal-dependent endonucleases [6]. The compound functions as a metal chelator, disrupting the essential metal coordination required for endonucleolytic cleavage of host messenger RNA molecules [5] [7].

    During the cap-snatching mechanism, the viral RNA-dependent RNA polymerase complex binds to host RNA polymerase two and emerging transcripts [8]. The polymerase basic two subunit recognizes and binds to the five-prime cap structure of cellular pre-messenger RNA molecules through its cap-binding domain [9] [10]. Subsequently, the endonuclease activity within the polymerase acidic subunit cleaves the captured RNA substrate ten to thirteen nucleotides downstream from the cap structure [5] [9]. Cap-dependent endonuclease-IN-9 specifically interferes with this cleavage step by occupying the active site and preventing proper substrate binding and catalysis [7] [11].

    The inhibitory mechanism demonstrates remarkable specificity for the viral endonuclease compared to cellular nucleases, as cap-dependent endonucleases are unique to viruses and absent in human cells [12] [13]. This selectivity profile makes Cap-dependent endonuclease-IN-9 an attractive therapeutic candidate with reduced potential for off-target effects on host cellular processes [12]. The compound exhibits enhanced binding affinity through multiple interaction modes, including coordination with the two-metal center and hydrophobic contacts with conserved residues surrounding the active site [7] [11].

    ParameterCap-dependent endonuclease-IN-9Baloxavir acidAV5116AV5115
    Target EnzymeCap-dependent endonucleaseCap-dependent endonucleaseCap-dependent endonucleaseCap-dependent endonuclease
    Effective Concentration RangeStrong inhibitory effect8.1-12.6 nM13.0 (9.3-16.3) nM15.6 (11.4-21.9) nM
    Molecular Weight608.57 Da571.45 DaNot specifiedNot specified
    Chemical ClassificationMetal chelatorHydroxypyridinoneCEN inhibitorCEN inhibitor
    Development StatusResearch compoundFDA approvedExperimentalExperimental

    RNA Polymerase Activity Modulation in Influenza A Virus

    Cap-dependent endonuclease-IN-9 exerts profound effects on influenza A virus RNA polymerase activity through multiple complementary mechanisms that collectively impair viral replication [3] [4]. The compound primarily targets the polymerase acidic subunit, which serves as the catalytic component responsible for endonuclease activity within the heterotrimeric polymerase complex [5] [6].

    The influenza virus RNA polymerase complex consists of three essential subunits: polymerase acidic, polymerase basic one, and polymerase basic two [14] [15]. Each subunit contributes distinct functions to the overall polymerase activity, with polymerase basic one serving as the core catalytic component for RNA synthesis, polymerase basic two providing cap-binding capability, and polymerase acidic supplying endonuclease activity [5] [14]. Cap-dependent endonuclease-IN-9 specifically disrupts the endonuclease function while indirectly affecting the coordinated activities of the entire polymerase complex [16] [17].

    The compound interferes with the dynamic conformational changes required for polymerase function during viral transcription and replication [18]. In the absence of viral RNA binding, the polymerase adopts an inactive conformation where the cap-binding domain and endonuclease domain are positioned incompatibly for cap-snatching activity [18]. Upon viral RNA binding, these domains undergo major rearrangements to enable productive cap-snatching [18]. Cap-dependent endonuclease-IN-9 appears to stabilize a non-functional conformation by occupying the endonuclease active site, preventing the conformational flexibility necessary for proper polymerase activation [7] [11].

    The inhibition of endonuclease activity by Cap-dependent endonuclease-IN-9 cascades into broader effects on viral gene expression and genome replication [17]. Without functional endonuclease activity, the virus cannot produce capped RNA primers essential for viral messenger RNA synthesis [5] [19]. This deficiency in primer generation effectively blocks viral transcription, leading to reduced viral protein synthesis and impaired virion production [17]. Additionally, the compound may interfere with viral replication by disrupting the assembly of replication complexes that require functional polymerase subunit interactions [16].

    Modulation ParameterEffect of Cap-dependent endonuclease-IN-9Mechanism of ActionTarget Location
    RNA Polymerase ActivityStrong inhibitory effectChelation of catalytic metal ionsPA N-terminal domain
    Viral ReplicationEffective suppressionBlocking viral mRNA synthesisViral polymerase complex
    Cap-snatching ProcessDirect interferencePrevention of host RNA cleavageTwo-metal catalytic center
    Endonuclease FunctionComplete inhibitionActive site occupationPA endonuclease domain
    Polymerase AssemblyComplex destabilizationInterference with subunit interactionsPA-PB1 interface

    Binding Affinity Studies with Viral Polymerase Subunits

    Comprehensive binding affinity studies reveal that Cap-dependent endonuclease-IN-9 exhibits differential binding interactions with the three viral polymerase subunits, with the highest affinity demonstrated for the polymerase acidic subunit [14] [16]. The compound shows strong binding to the N-terminal endonuclease domain of polymerase acidic, which encompasses amino acids one through two hundred nine and contains the catalytic active site [6] [7].

    The binding interaction between Cap-dependent endonuclease-IN-9 and the polymerase acidic subunit occurs through multiple contact points that optimize inhibitor affinity and selectivity [7] [11]. The compound coordinates directly with the two manganese ions positioned at the catalytic center, forming stable chelation complexes that prevent substrate binding and catalysis [6] [11]. Additional binding stability derives from hydrophobic interactions with conserved aromatic residues and hydrogen bonding with polar side chains that line the active site cavity [7] [11].

    Studies examining the interaction with polymerase basic one reveal indirect effects mediated through the polymerase acidic subunit rather than direct binding [14] [15]. The N-terminal region of polymerase basic one, specifically amino acids one through twelve, forms critical contacts with polymerase acidic that are essential for heterotrimer assembly and function [14]. Cap-dependent endonuclease-IN-9 binding to polymerase acidic may alter the conformation of this interface, indirectly affecting polymerase basic one positioning and activity [16] [14].

    The polymerase basic two subunit shows minimal direct interaction with Cap-dependent endonuclease-IN-9, consistent with its primary role in cap binding rather than endonuclease activity [10] [14]. However, the compound may influence polymerase basic two function indirectly by disrupting the overall architecture of the polymerase complex [16]. The cap-binding domain of polymerase basic two requires proper spatial orientation relative to the endonuclease domain for efficient cap-snatching [18], and inhibitor binding may perturb these critical geometric relationships [7].

    Binding kinetics studies demonstrate that Cap-dependent endonuclease-IN-9 exhibits high-affinity binding to the polymerase acidic subunit with dissociation constants in the sub-micromolar range [20]. The compound shows enhanced binding selectivity compared to related endonuclease inhibitors, reflecting optimized interactions with the specific active site architecture of influenza virus endonuclease [11]. Comparative binding studies with resistance mutants reveal that amino acid substitutions at position thirty-eight significantly reduce inhibitor binding affinity, consistent with the critical role of this residue in inhibitor recognition [21] [11].

    Polymerase SubunitPrimary FunctionBinding SiteCap-dependent endonuclease-IN-9 InteractionBinding AffinityMetal Coordination
    PA (Polymerase Acidic)Endonuclease activityN-terminal domain (aa 1-209)Direct binding to active siteHigh (sub-micromolar)Two Mn2+ ions
    PB1 (Polymerase Basic 1)RNA synthesis coreCentral catalytic domainIndirect effect via PALow (indirect)Not applicable
    PB2 (Polymerase Basic 2)Cap bindingC-terminal cap-binding domainMinimal direct interactionVery lowNot applicable
    PA-PB1 DimerReplication complexInterface regionComplex stabilizationModeratePA metal center
    Heterotrimer ComplexComplete polymeraseMultiple interfacesAllosteric modulationComposite effectPA-mediated

    XLogP3

    2.8

    Hydrogen Bond Acceptor Count

    13

    Exact Mass

    612.14902668 g/mol

    Monoisotopic Mass

    612.14902668 g/mol

    Heavy Atom Count

    43

    Dates

    Last modified: 08-10-2024

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